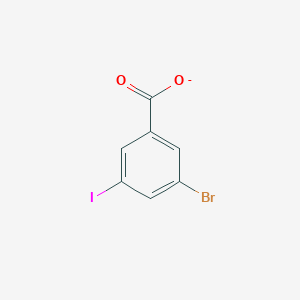












|
REACTION_CXSMILES
|
C1C=CC=CC=1.[CH3:7][S:8]([O-:10])=[O:9].[Na+].[Br:12][C:13]1[CH:14]=[C:15]([CH:19]=[C:20](I)[CH:21]=1)[C:16]([O-:18])=[O:17].[CH3:23]NCCNC>C(OCC)(=O)C.CS(C)=O>[Br:12][C:13]1[CH:14]=[C:15]([CH:19]=[C:20]([S:8]([CH3:7])(=[O:10])=[O:9])[CH:21]=1)[C:16]([O:18][CH3:23])=[O:17] |f:1.2|
|


|
Name
|
(CuOTf)2
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
164 mg
|
|
Type
|
reactant
|
|
Smiles
|
C1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
847.8 mg
|
|
Type
|
reactant
|
|
Smiles
|
CS(=O)[O-].[Na+]
|
|
Name
|
|
|
Quantity
|
2 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC=1C=C(C(=O)[O-])C=C(C1)I
|
|
Name
|
|
|
Quantity
|
0.07 mL
|
|
Type
|
reactant
|
|
Smiles
|
CNCCNC
|
|
Name
|
|
|
Quantity
|
5.88 mL
|
|
Type
|
solvent
|
|
Smiles
|
CS(=O)C
|
|
Name
|
Teflon
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
60 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)OCC
|


|
Control Type
|
AMBIENT
|
|
Type
|
CUSTOM
|
|
Details
|
After stirred for 20 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
To a sealable tube equipped with a stir bar
|
|
Type
|
CUSTOM
|
|
Details
|
cap
|
|
Type
|
CUSTOM
|
|
Details
|
was placed in a 110° C.
|
|
Type
|
FILTRATION
|
|
Details
|
filtered through a pad of silica gel
|
|
Type
|
WASH
|
|
Details
|
The filtrate was washed with H2O (100 mL) twice
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
brine (100 mL), dried over sodium sulfate
|
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated under vacuum
|
|
Type
|
CUSTOM
|
|
Details
|
The crude mixture was purified by reverse phase prep HPLC
|


Reaction Time |
20 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC=1C=C(C(=O)OC)C=C(C1)S(=O)(=O)C
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 760 mg | |
| YIELD: CALCULATEDPERCENTYIELD | 440.9% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |